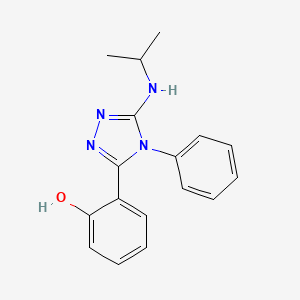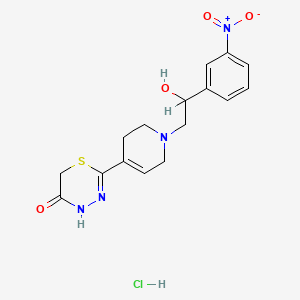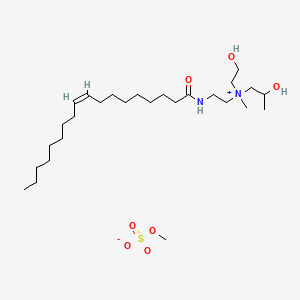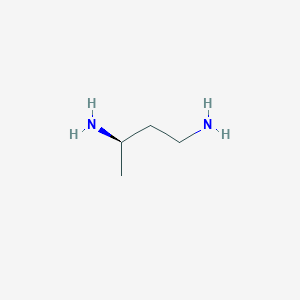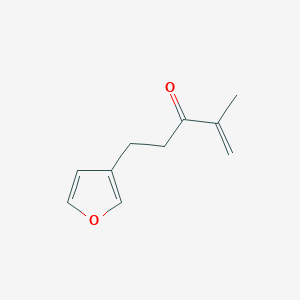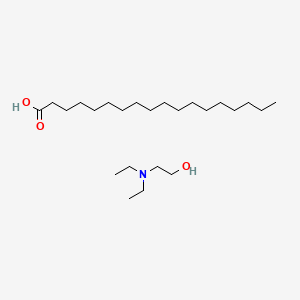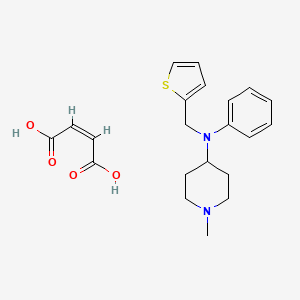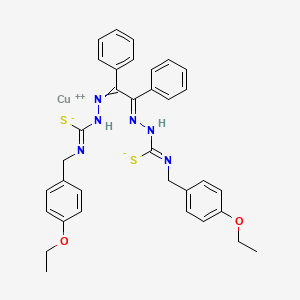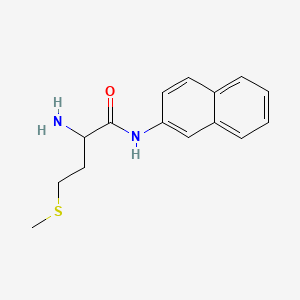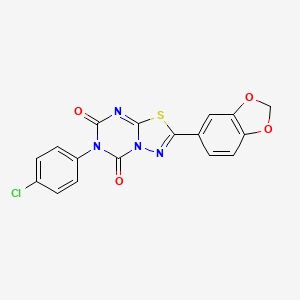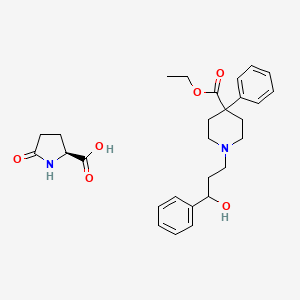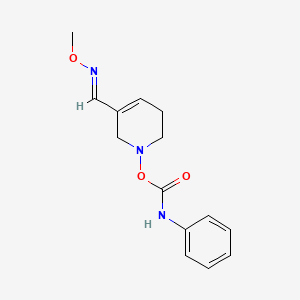
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro group, and a phenylamino carbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Tetrahydro Group: The tetrahydro group is introduced via hydrogenation under specific conditions.
Attachment of the Phenylamino Carbonyl Moiety: This step involves the reaction of the intermediate with phenyl isocyanate to form the phenylamino carbonyl group.
Formation of the O-Methyloxime: The final step involves the reaction with methoxyamine to form the O-methyloxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce tetrahydropyridine derivatives.
科学的研究の応用
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(acetyloxy)-, 3-(O-methyloxime), (E)-
- 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
Uniqueness
The uniqueness of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((phenylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- lies in its specific structural features, such as the phenylamino carbonyl moiety and the O-methyloxime group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
145071-60-9 |
|---|---|
分子式 |
C14H17N3O3 |
分子量 |
275.30 g/mol |
IUPAC名 |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-phenylcarbamate |
InChI |
InChI=1S/C14H17N3O3/c1-19-15-10-12-6-5-9-17(11-12)20-14(18)16-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3,(H,16,18)/b15-10+ |
InChIキー |
CQVOSJLMOBKBLR-XNTDXEJSSA-N |
異性体SMILES |
CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC=CC=C2 |
正規SMILES |
CON=CC1=CCCN(C1)OC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



